molecular formula C18H22N2O6 B129122 N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester CAS No. 519186-55-1

N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester

Cat. No.: B129122
CAS No.: 519186-55-1
M. Wt: 362.4 g/mol
InChI Key: CAQVWXISGZMXAI-UHFFFAOYSA-N
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Description

N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester is a synthetic derivative of melatonin, a hormone produced by the pineal gland. This compound has garnered attention due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester involves multiple steps, starting from melatonin. The process typically includes esterification and acetylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve continuous flow processes and the use of automated systems to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester has a wide range of scientific research applications:

    Chemistry: Used as a reference material for studying reaction mechanisms.

    Biology: Investigated for its role in circadian rhythm regulation.

    Medicine: Explored for its neuroprotective effects and potential therapeutic uses.

    Industry: Utilized in the development of new materials and environmental applications.

Mechanism of Action

The mechanism of action of N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester involves its interaction with melatonin receptors in the brain. These receptors are part of the G-protein coupled receptor family and play a crucial role in regulating sleep-wake cycles and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

    Melatonin: The parent compound, primarily involved in regulating sleep.

    N-Acetyl-5-methoxytryptamine: Another melatonin derivative with similar properties.

    6-Hydroxymelatonin: A metabolite of melatonin with distinct biological activities.

Uniqueness

N-Carboxylate-6-acetyloxy Melatonin Ethyl Ester stands out due to its enhanced stability and potential for diverse applications, making it a valuable compound for both research and industrial purposes.

Properties

IUPAC Name

ethyl 3-(2-acetamidoethyl)-6-acetyloxy-5-methoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6/c1-5-25-18(23)20-10-13(6-7-19-11(2)21)14-8-16(24-4)17(9-15(14)20)26-12(3)22/h8-10H,5-7H2,1-4H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQVWXISGZMXAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C=C(C2=CC(=C(C=C21)OC(=O)C)OC)CCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458169
Record name AGN-PC-0NHC6D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519186-55-1
Record name Ethyl 3-[2-(acetylamino)ethyl]-6-(acetyloxy)-5-methoxy-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519186-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AGN-PC-0NHC6D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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